molecular formula C28H37N2O7P B1226636 Ammonium thymolphthalein monophosphate CAS No. 51027-02-2

Ammonium thymolphthalein monophosphate

Cat. No. B1226636
CAS RN: 51027-02-2
M. Wt: 544.6 g/mol
InChI Key: BMNZZLIMKDQLDD-UHFFFAOYSA-N
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Description

Ammonium thymolphthalein monophosphate (ATMP) is an organic compound composed of nitrogen, phosphorus, and oxygen. It is a colorless, water-soluble salt that is used as a pH indicator and in the synthesis of certain pharmaceuticals. ATMP has been used in a variety of scientific research applications, including chromatography, spectroscopy, and as a reagent for biochemical assays.

Scientific Research Applications

Enzyme Activity Determination

Ammonium thymolphthalein monophosphate is used as a substrate for determining enzyme activities, specifically alkaline and acid phosphatase in serum. It offers stability and specificity, particularly for bone, liver alkaline phosphatase, and prostatic acid phosphatase. The method involves buffering at different pH levels for each enzyme, with relatively simple procedures and high precision (Morin, 1973).

Specificity and Advantages in Enzyme Assays

Another application is its use in sodium form (sodium thymolphthalein monophosphate) for acid phosphatase activity measurement in serum. This substrate shows greater specificity for prostatic enzymes and offers advantages like simplicity, sensitivity, precision, and stability in the assay (Roy, Brower, & Hayden, 1971).

Forensic Applications

In forensic science, it is used in presumptive seminal acid phosphatase testing. It's an effective alternative in preliminary seminal fluid analysis due to its selectivity, stability, and health safety compared to other dyes used in similar tests (Seiden & Duncan, 1983).

Preparation and Use in Phosphatase Measurements

Amine salts of thymolphthalein monophosphate are prepared for use in measuring phosphatase activities. These salts are stable, nonhygroscopic, and soluble, making them suitable for such measurements (Erikson & Biggs, 1973).

Quality Control in Substrate Preparation

Quality control is crucial in the preparation of thymolphthalein monophosphate for accurate and reliable measurements of prostatic acid phosphatase activity. Specifications for high-quality substrate have been determined through spectrophotometric, liquid-chromatographic studies, and enzymic activity measurements (Bowers et al., 1981).

Comparative Studies with Other Substrates

Comparative studies have been conducted to evaluate thymolphthalein monophosphate against other substrates like β-glycerophosphate for alkaline phosphatase assay in serum. It has shown clinical reliability and methodological advantages, including simplicity and adaptability (Dalal, Akhtar, Shin, & Winsten, 1971).

Enhanced Enzyme Activity with Additives

Research also indicates that additives like surfactants and proteins can enhance the hydrolysis of thymolphthalein monophosphate by purified prostatic acid phosphatase, suggesting interactions between the substrate, detergent, or protein before enzymatic catalysis (Foti, Herschman, Cooper, & Imfeld, 1975).

Additional Research Applications

Further research applications include its use in the measurement of acid phosphatase activity in various tissues and cultured cells, providing a reproducible assay method (Kaighn, 1978).

properties

IUPAC Name

diazanium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31O7P.2H3N/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNZZLIMKDQLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium thymolphthalein monophosphate

CAS RN

51027-02-2
Record name Ammonium thymolphthalein monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051027022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using ammonium thymolphthalein monophosphate as a substrate for alkaline and acid phosphatase determination compared to existing methods?

A1: Ammonium thymolphthalein monophosphate offers several benefits as a substrate for phosphatase assays:

  • Increased Stability: The ammonium salt demonstrates superior stability compared to the previously used sodium salt []. This stability translates to longer-lasting substrate solutions and working reagents, enhancing the practicality of the assay.
  • Rapid Analysis: The method allows for the determination of alkaline phosphatase activity in just 5 minutes and acid phosphatase activity in 30 minutes [], making it a relatively fast analytical technique.
  • Specificity: The substrate exhibits good specificity for bone and liver alkaline phosphatase, as well as prostatic acid phosphatase []. This selectivity is valuable for targeted enzyme analysis in biological samples.

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